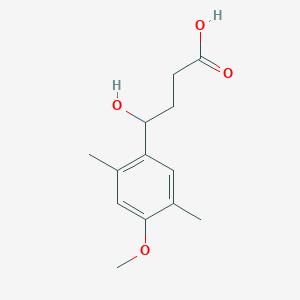

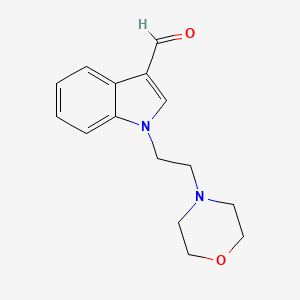

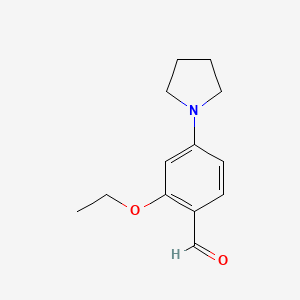

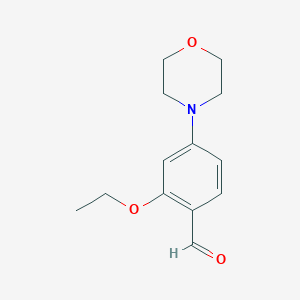

![molecular formula C16H23NO3 B1310328 3-Methoxy-4-[2-(4-methyl-piperidin-1-yl)-ethoxy]-benzaldehyde CAS No. 883546-06-3](/img/structure/B1310328.png)

3-Methoxy-4-[2-(4-methyl-piperidin-1-yl)-ethoxy]-benzaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

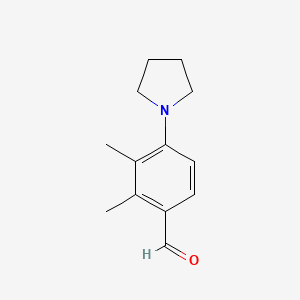

The compound 3-Methoxy-4-[2-(4-methyl-piperidin-1-yl)-ethoxy]-benzaldehyde is a derivative of benzaldehyde with specific substituents that may influence its chemical and biological properties. While the exact compound is not directly studied in the provided papers, related compounds with similar structures have been synthesized and evaluated for various properties and activities.

Synthesis Analysis

The synthesis of related compounds involves the formation of complexes or the alkylation of precursor molecules. For instance, silver(I) complexes of 3-methoxy-4-hydroxybenzaldehyde thiosemicarbazones were synthesized and characterized by spectroscopic techniques, including compounds with substituents similar to the piperidinyl group mentioned in the target compound . Another related compound, 6-Methoxy-3-[2-[1-(phenylmethyl)-4-piperidinyl]ethyl]-1,2-benzisoxazole, was synthesized by alkylation of a desmethyl precursor with a labeled carbon-11 methyl trifluoromethanesulfonate . These methods could potentially be adapted for the synthesis of the target compound.

Molecular Structure Analysis

The molecular structure of related compounds has been determined using techniques such as single crystal X-ray diffraction. For example, the molecular structures of certain silver(I) complexes were determined, providing insights into the arrangement of atoms and the geometry of the molecules . This information is crucial for understanding the interaction of the compound with other molecules and its potential biological activity.

Chemical Reactions Analysis

The chemical reactions involving related compounds often result in the formation of complexes or the binding to biological targets. The silver(I) complexes mentioned earlier exhibited cytotoxic activity against human tumor cells, indicating that they can interact with and affect cellular processes . Similarly, the benzisoxazole derivative was evaluated as an inhibitor of acetylcholinesterase, although it did not show promise as an imaging agent for this enzyme in the brain .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been characterized using various spectroscopic techniques, including MS, IR, NMR, and UV-visible spectroscopy. These properties are influenced by the molecular structure and the nature of the substituents on the benzaldehyde core. For instance, the compound 3-methoxy-2-[(2,4,4,6,6-pentachloro-1,3,5,2λ5,4λ5,6λ5-triazatriphosphin-2-yl)oxy]benzaldehyde was characterized and its crystal structure was determined, providing detailed information about its physical state and chemical behavior .

Scientific Research Applications

Synthetic Chemistry Applications

In synthetic chemistry, compounds structurally related to "3-Methoxy-4-[2-(4-methyl-piperidin-1-yl)-ethoxy]-benzaldehyde" are used in nucleophilic aromatic substitution reactions. For example, the reaction of piperidine with nitro-aromatic compounds demonstrates the utility of piperidine derivatives in synthesizing aromatic amines, which are crucial intermediates in the production of dyes, pharmaceuticals, and agrochemicals (Pietra & Vitali, 1972).

Pharmacological Research

In pharmacological research, derivatives of piperidine and related compounds show promise in developing new drugs. For instance, omeprazole and its related proton pump inhibitors (PPIs) are synthesized using methoxy- and methyl-piperidine derivatives, highlighting the role of such compounds in creating effective treatments for conditions like gastroesophageal reflux disease (GERD) (Saini et al., 2019).

Environmental and Biodegradation Studies

The biodegradation and environmental fate of structurally related compounds, such as ethyl tert-butyl ether (ETBE), have been extensively studied. These investigations shed light on the microbial pathways capable of degrading ether-containing compounds, offering insights into the environmental impact and degradation strategies for a wide range of substances, including potentially those structurally related to "3-Methoxy-4-[2-(4-methyl-piperidin-1-yl)-ethoxy]-benzaldehyde" (Thornton et al., 2020).

Future Directions

Piperidine derivatives are important in the pharmaceutical industry, with their derivatives present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Future research may focus on improving synthesis methods and exploring new applications of these compounds.

properties

IUPAC Name |

3-methoxy-4-[2-(4-methylpiperidin-1-yl)ethoxy]benzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO3/c1-13-5-7-17(8-6-13)9-10-20-15-4-3-14(12-18)11-16(15)19-2/h3-4,11-13H,5-10H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASVJKZKXSARGPZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)CCOC2=C(C=C(C=C2)C=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methoxy-4-[2-(4-methyl-piperidin-1-yl)-ethoxy]-benzaldehyde | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[4-(Propan-2-yl)phenyl]butanoic acid](/img/structure/B1310251.png)

![6-Propoxy-benzo[1,3]dioxole-5-carbaldehyde](/img/structure/B1310262.png)